Methyl 2-(3-hydroxybenzylamino)acetate

Description

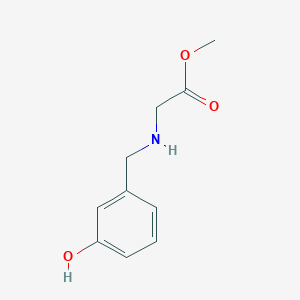

Methyl 2-(3-hydroxybenzylamino)acetate is an organic compound featuring a benzylamine group substituted with a 3-hydroxy moiety and an ester-functionalized acetic acid side chain. Its molecular formula is C₁₀H₁₂N₂O₄, as confirmed by structural characterization via single-crystal X-ray diffraction . The compound’s key structural attributes include:

- Methyl ester group: Improves stability and modulates reactivity for further synthetic modifications.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 2-[(3-hydroxyphenyl)methylamino]acetate |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-3-2-4-9(12)5-8/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

FQDHDMHCLLUMPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCC1=CC(=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxybenzylamino Groups

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b)

- Molecular Formula : C₁₈H₁₇N₃O₄

- Key Features: Contains a benzoylamino group and a 3-hydroxyphenyl substituent, enabling cyclization reactions to form fused heterocycles (e.g., oxazolo[4,5-c]quinolines) .

- Reactivity: The α,β-unsaturated ester moiety facilitates conjugate additions, unlike Methyl 2-(3-hydroxybenzylamino)acetate, which lacks this feature.

Methyl 4-acetamido-2-hydroxybenzoate

- Molecular Formula: C₁₀H₁₁NO₅

- Key Features : Acetamido and hydroxy groups at the 4- and 2-positions of the benzene ring, respectively. Used as an intermediate in pharmaceutical synthesis (e.g., chlorinated benzoic acid derivatives) .

- Comparison: The absence of a benzylamino group reduces its utility in metal-catalyzed C–H functionalization compared to this compound .

Analogues with Benzylamino-Ester Motifs

Methyl 2-(benzylamino)acetate hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Features : Lacks the 3-hydroxy substituent, reducing polarity and hydrogen-bonding capacity. Used in peptide mimetics and as a building block for bioactive molecules .

- Solubility: Higher solubility in aqueous solutions due to the hydrochloride salt form, unlike the neutral this compound.

Ethyl 2-phenylacetoacetate

Derivatives with Metal-Chelating Capabilities

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Key Features : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond activation. Structurally distinct due to the amide linkage instead of an ester .

- Application: More suited for catalytic transformations compared to this compound, which lacks a strong metal-coordinating group.

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.